molecular formula C11H8N4O2 B1483110 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097982-91-5

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483110
CAS No.: 2097982-91-5
M. Wt: 228.21 g/mol
InChI Key: IFLGFLLEHJDXRR-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a pyridinyl group

Preparation Methods

The synthesis of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the cyanomethyl group: This step often involves the use of cyanomethylating agents under basic conditions.

    Attachment of the pyridinyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable halogenated pyrazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives like alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or pyridinyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar compounds to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives with different substituents. For example:

    1-(methyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a cyanomethyl group, which may alter its reactivity and biological activity.

    1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: The position of the pyridinyl group is different, which can affect the compound’s binding interactions and overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLGFLLEHJDXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
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